molecular formula C7H11NO B3147064 rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one CAS No. 6142-56-9

rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one

Cat. No.: B3147064
CAS No.: 6142-56-9
M. Wt: 125.17 g/mol
InChI Key: BRGPSZFYMOKYSJ-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Recycled Aggregate Concrete in Construction

Recycled aggregate concrete (RAC) has been extensively studied as a sustainable construction material. Investigations into the mechanical properties, durability, and structural performance of RAC have shown that it can be a safe and feasible structural material in civil engineering when designed and constructed properly. Research has compared the performance of RAC with that of natural aggregate concrete, focusing on strength, elasticity, and durability aspects such as carbonization, chloride penetration, and structural behavior in beams, columns, and slabs. The consensus is that RAC, with proper mixture design and physical and chemical treatment, can achieve mechanical properties that promote its wider application as an eco-friendly material (Xiao et al., 2012), (Kisku et al., 2017).

Rosmarinic Acid in Food Industry

Rosmarinic acid (RA) has been identified for its potential in food preservation and as a natural antioxidant due to its ability to inhibit lipid peroxidation and bacterial growth. Its widespread presence in plant species and its well-documented biological activities, including health-promoting effects, make RA a valuable additive in the food industry. The review of biotechnological production and the application of RA highlights its efficiency and the green approach in mass production, emphasizing its benefits as a food additive and its role in functional food development (Marchev et al., 2021).

Biomedical Applications

In biomedical research, retinoic acid (RA), a metabolite of Vitamin A, has shown significant potential. RA regulates cell development, differentiation, and reproductive functions. Its application in vitro oocyte maturation for embryo production in livestock indicates its critical role in enhancing nuclear oocyte maturation, cleavage, and embryo development rates. RA's antioxidant properties are highlighted in protecting against oxidative stress, suggesting its broader application in reproductive technologies (Abdelnour et al., 2019).

Properties

IUPAC Name

(1R,5S)-6-azabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-2-1-3-6(4-5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGPSZFYMOKYSJ-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275334
Record name 6-Azabicyclo[3.2.1]octan-7-one, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820570-86-2
Record name 6-Azabicyclo[3.2.1]octan-7-one, (1R,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820570-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azabicyclo[3.2.1]octan-7-one, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Reactant of Route 2
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Reactant of Route 3
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Reactant of Route 4
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Reactant of Route 5
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Reactant of Route 6
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.